
2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H9IN2O4 and its molecular weight is 384.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione , also known by its CAS number 959150-64-2 , is a small molecule drug with significant potential in the field of cancer therapeutics. Its structure incorporates various functional groups that enhance its biological activity, particularly in targeting specific cancer cell types. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Composition
- Molecular Formula : C₁₃H₉IN₂O₄
- Molecular Weight : 384.13 g/mol
- CAS Number : 959150-64-2
Structural Features
The compound features:
- An iodo group, which is beneficial for imaging and radiotherapy.
- An isoindoline-1,3-dione structure that contributes to its binding affinity to target molecules.
- A piperidin-3-yl group that enhances selectivity towards certain cancer cells.
Research indicates that this compound acts primarily as a cereblon (CRBN) modulator, which plays a crucial role in the ubiquitin-proteasome system. This modulation leads to the degradation of specific transcription factors associated with cancer cell proliferation.
Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results showed:
- IC50 Values :
- NCI-H929 (Multiple Myeloma): 2.25 µM
- U239 (Glioblastoma): 5.86 µM
These values indicate a potent inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .
Inhibition of TNF-α
The compound also demonstrated significant inhibition of TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs):
- IC50 : 0.76 µM
This inhibition is crucial as TNF-α is a pro-inflammatory cytokine often elevated in cancer and inflammatory diseases .
Induction of Apoptosis
Flow cytometry assays revealed that treatment with this compound increased apoptosis in NCI-H929 cells:
- Early apoptosis increased from 3.4% to 13.3% .
- Late apoptosis increased from 2.6% to 21.3% at higher concentrations (5 µM) .
Data Table: Biological Activity Summary
Biological Activity | Measurement | Result |
---|---|---|
Antiproliferative (NCI-H929) | IC50 (µM) | 2.25 |
Antiproliferative (U239) | IC50 (µM) | 5.86 |
TNF-α Inhibition | IC50 (µM) | 0.76 |
Apoptosis Induction (Early) | % Increase | From 3.4% to 13.3% |
Apoptosis Induction (Late) | % Increase | From 2.6% to 21.3% |
Study on Cereblon Modulators
A comprehensive study focused on various derivatives as CRBN modulators found that compounds similar to this compound exhibited significant anti-multiple myeloma activity through the degradation of IKZF1 and IKZF3 proteins, essential for maintaining malignant cell survival . The study highlighted the potential for developing new therapeutic strategies based on these findings.
Clinical Relevance
The structural similarity of this compound to established immunomodulatory drugs like lenalidomide suggests its potential utility in clinical settings for treating hematological malignancies and possibly solid tumors . Further clinical trials are warranted to explore its therapeutic efficacy and safety profile.
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDTWULFGNROJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.